3-Amino-2-hydroxy-5-methoxybenzoic acid

Chemical Synthesis Analytical Chemistry Procurement

3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) features a rare tri-substitution pattern (2-OH, 3-NH₂, 5-OCH₃) that enables nanomolar MAO-A inhibition (IC50 18 nM), offering a differentiated scaffold for antidepressant and anxiolytic drug discovery. Its low melting point (133 °C) eases purification. Orthogonal functional groups (COOH, NH₂, OH) allow diverse synthetic transformations. Recent applications include fluorescence probes for cancer imaging and enzyme-mimetic materials. Sourced as high-purity ≥95% research material.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Cat. No. B11926608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-5-methoxybenzoic acid
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)N)O)C(=O)O
InChIInChI=1S/C8H9NO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12)
InChIKeyYGPYPONFFWQDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxy-5-methoxybenzoic Acid: A Tri-Functional Benzoic Acid Scaffold for Pharmaceutical and Chemical R&D


3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a substituted benzoic acid derivative characterized by the simultaneous presence of an amino group at the 3-position, a hydroxyl group at the 2-position, and a methoxy group at the 5-position on the benzene ring . With a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol, this compound serves as a versatile small-molecule scaffold in organic and medicinal chemistry . Its tri-functional substitution pattern confers distinct physicochemical properties compared to mono- or di-substituted benzoic acid analogs, making it a valuable intermediate for synthesizing more complex molecular architectures in pharmaceutical and agrochemical research [1].

Why 3-Amino-2-hydroxy-5-methoxybenzoic Acid Cannot Be Replaced by Common In-Class Analogs


The specific 2-hydroxy, 3-amino, and 5-methoxy substitution pattern of this compound creates a unique combination of electronic, steric, and hydrogen-bonding characteristics that are not replicated by simpler analogs. For example, the electron-donating methoxy group at the 5-position can significantly alter the aromatic ring's electron density and the compound's overall lipophilicity compared to the non-methoxylated analog 3-amino-2-hydroxybenzoic acid . Similarly, the presence of the 3-amino group introduces a basic center and additional hydrogen-bonding capacity absent in 2-hydroxy-5-methoxybenzoic acid [1]. These differences manifest in distinct physicochemical properties, such as melting point and solubility, and can lead to divergent biological activities or chemical reactivities, as outlined in the quantitative evidence below .

Quantitative Differentiation Evidence for 3-Amino-2-hydroxy-5-methoxybenzoic Acid vs. Analogs


Comparative Molecular Weight and Elemental Composition: A Differentiating Factor for Procurement

3-Amino-2-hydroxy-5-methoxybenzoic acid possesses a molecular weight of 183.16 g/mol and a molecular formula of C8H9NO4 . In contrast, its closest structural analog lacking the methoxy group, 3-amino-2-hydroxybenzoic acid, has a molecular weight of 153.14 g/mol and a formula of C7H7NO3 . The analog lacking the amino group, 2-hydroxy-5-methoxybenzoic acid, has a molecular weight of 168.15 g/mol and a formula of C8H8O4 [1]. The additional 30.02 g/mol mass and distinct elemental composition of the target compound directly impact its physicochemical properties and synthetic utility.

Chemical Synthesis Analytical Chemistry Procurement

Melting Point Differentiation: A Key Parameter for Formulation and Handling

The melting point of 3-amino-2-hydroxy-5-methoxybenzoic acid is reported to be 133 °C . This value is significantly lower than that of the non-methoxylated analog, 3-amino-2-hydroxybenzoic acid, which has a melting point of 232-242 °C . Conversely, it is lower than the melting point of 2-hydroxy-5-methoxybenzoic acid, which is reported as 150-154 °C [1]. This variation in melting point reflects differences in intermolecular forces due to the specific substitution pattern, which can influence solubility, stability, and processing conditions.

Formulation Science Solid-State Chemistry Material Handling

MAO-A Inhibitory Activity: A Biological Differentiation Point

3-Amino-2-hydroxy-5-methoxybenzoic acid has been reported to inhibit human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM in a cell-free assay using 5-hydroxytryptamine as a substrate [1]. While comparative data for direct analogs is sparse, class-level inference suggests that the combination of 2-hydroxy, 3-amino, and 5-methoxy groups is crucial for this nanomolar potency. For example, the non-methoxylated analog, 3-amino-2-hydroxybenzoic acid, shows a significantly higher IC50 of 50 nM against the same target under similar conditions [2]. This 2.8-fold difference in potency highlights the functional impact of the 5-methoxy substituent on MAO-A binding affinity.

Enzyme Inhibition Neuropharmacology Drug Discovery

Computational LogD and pKa Predictions: Guiding Bioavailability and Formulation Studies

Predicted physicochemical parameters highlight the distinct properties of 3-amino-2-hydroxy-5-methoxybenzoic acid compared to analogs. The target compound is predicted to have a pKa of 2.52 and a logD of -1.05 at pH 5.5 [1]. In contrast, the non-methoxylated analog, 3-amino-2-hydroxybenzoic acid, is predicted to have a higher pKa of 3.01 [2]. The 5-methoxy analog, 2-hydroxy-5-methoxybenzoic acid, is predicted to have a logP of 1.82 [3]. These differences in ionization and lipophilicity can significantly affect solubility, permeability, and protein binding, influencing a compound's developability as a drug candidate.

ADME Prediction Drug Design Pre-formulation

High-Impact Research and Industrial Applications for 3-Amino-2-hydroxy-5-methoxybenzoic Acid


Medicinal Chemistry: Lead Optimization for CNS Disorders

Based on its nanomolar MAO-A inhibitory activity (IC50 18 nM) [1], 3-amino-2-hydroxy-5-methoxybenzoic acid serves as a promising starting scaffold for developing novel antidepressants or anxiolytics. Its distinct substitution pattern offers a unique SAR profile compared to simpler analogs, enabling the exploration of new chemical space around the MAO-A pharmacophore.

Chemical Synthesis: Building Block for Complex Molecules

The presence of three orthogonal functional groups (carboxylic acid, amine, and phenol) makes this compound a versatile intermediate for constructing complex molecular architectures . Its lower melting point (133 °C) compared to similar building blocks facilitates easier handling and purification in multi-step synthetic routes .

Fluorescence Probe Development: Precursor for Cellular Imaging

Recent studies highlight the compound's role as a precursor for synthesizing fluorescence probes used in cellular imaging, particularly for cancer research [2]. The combination of electron-donating groups (amino, methoxy) on the benzoic acid core can be exploited to tune photophysical properties of derived fluorophores.

Biomimetic Chemistry: Enzyme-Mimetic Material Synthesis

Patent landscape analysis indicates applications leveraging the compound's redox activity in the development of enzyme-mimetic materials [3]. The specific substitution pattern may confer unique catalytic properties compared to simpler hydroxybenzoic acid derivatives.

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